molecular formula C12H26 B14561221 3,4,4,5-Tetramethyloctane CAS No. 62199-47-7

3,4,4,5-Tetramethyloctane

Cat. No.: B14561221
CAS No.: 62199-47-7
M. Wt: 170.33 g/mol
InChI Key: HWNTXBYEGXKWKG-UHFFFAOYSA-N
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Description

3,4,4,5-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is part of the larger family of alkanes, which are hydrocarbons containing only single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural gas and petroleum.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons. This process breaks down larger molecules into smaller ones using heat and catalysts. The resulting mixture is then separated through distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5-Tetramethyloctane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation is a common substitution reaction for alkanes. For example, this compound can react with chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light to form haloalkanes.

    Oxidation Reactions: Oxidation of alkanes typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often occur under acidic or basic conditions and at elevated temperatures.

Major Products

    Substitution Reactions: The major products of halogenation are haloalkanes, such as 3-chloro-4,4,5-tetramethyloctane.

    Oxidation Reactions: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

3,4,4,5-Tetramethyloctane has various applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography to study the behavior of branched alkanes.

    Biology: Its derivatives are studied for their potential biological activity and interactions with enzymes.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of lubricants and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of 3,4,4,5-Tetramethyloctane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism. In oxidation reactions, the carbon-hydrogen bonds are broken, and new bonds with oxygen are formed, leading to the formation of alcohols, ketones, or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    3,4,5,6-Tetramethyloctane: Another branched alkane with a similar structure but different branching pattern.

    2,2,3,4-Tetramethyloctane: A compound with a different arrangement of methyl groups.

    4,4,5,5-Tetramethyloctane: A compound with symmetrical branching.

Uniqueness

3,4,4,5-Tetramethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure leads to different reactivity and interactions compared to other branched alkanes, making it valuable for specific applications in research and industry.

Properties

CAS No.

62199-47-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,4,4,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-9-11(4)12(5,6)10(3)8-2/h10-11H,7-9H2,1-6H3

InChI Key

HWNTXBYEGXKWKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)C(C)CC

Origin of Product

United States

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